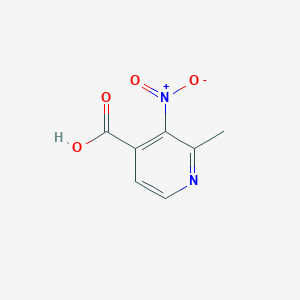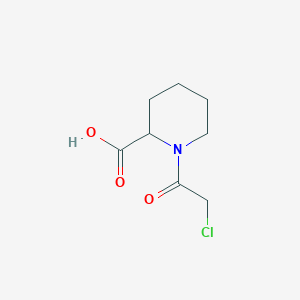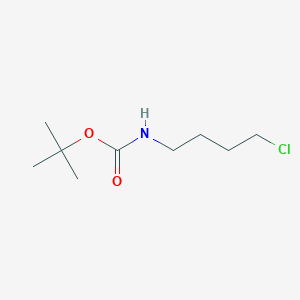
2-Methyl-3-nitroisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-nitroisonicotinic acid (MNIA) is an organic compound belonging to the nitroisonicotinic acid family. It has a molecular formula of C6H5NO3 and is a colorless solid at room temperature. MNIA has a variety of uses in scientific research, including as a laboratory reagent and as a biochemical and physiological effector. In
Applications De Recherche Scientifique
Synthesis and Chemical Modification
2-Methyl-3-nitroisonicotinic acid serves as a precursor in the synthesis of various organic compounds. For instance, the oxidative amination of 3-nitropyridines with different amines in the presence of KMnO4 has been shown to produce various substituted pyridines, indicating the utility of nitropyridines (and by extension, nitroisonicotinic acids) in regioselective chemical synthesis (Bakke & Svensen, 2001). This chemical versatility underscores the potential of this compound in facilitating diverse synthetic pathways, particularly in generating compounds with specific functional groups that are pivotal in pharmaceutical and material science research.
Analytical Chemistry Applications
In analytical chemistry, this compound has been utilized as a subject for method development in quantitative analyses. A notable example is its determination through gas chromatography after esterification with diazomethane, showcasing the compound's relevance in developing analytical methodologies for precise quantification of nitroaromatic compounds (Xue & Nan, 2002). Such analytical techniques are crucial for monitoring purity, assessing pharmacokinetic properties, and supporting the development of nitroaromatic-based pharmaceuticals and chemicals.
Environmental and Green Chemistry
The study of this compound and its derivatives extends into environmental science and green chemistry, particularly concerning the photolytic precursors of atmospheric compounds. Research on nitrophenols and their derivatives, which are structurally related to nitroisonicotinic acids, has revealed their role as photolytic precursors to nitrous acid, HONO, influencing tropospheric oxidation capacity and affecting atmospheric chemistry (Chen, Wenger, & Venables, 2011). This highlights the environmental impact of nitroaromatic compounds and underscores the importance of understanding their behavior and transformations in atmospheric processes.
Pharmaceutical and Bioactive Compound Synthesis
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-3-nitroisonicotinic acid is currently unknown. It is structurally similar to niacin, also known as vitamin b3 . Niacin is known to play a crucial role in metabolism, acting as an electron donor or acceptor in redox reactions catalyzed by various enzymes .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
All components of vitamin b3, including niacin, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
Pharmacokinetics, more simply described by what the body does to drugs, are characterized by the study of the absorption, distribution, metabolism, and excretion of drugs .
Result of Action
Niacin, a structurally similar compound, is used to treat hypertriglyceridemia and pellagra . It can also be used to reduce the risk of nonfatal myocardial infarctions in patients with a history of myocardial infarction and hyperlipidemia .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be influenced by environmental factors .
Analyse Biochimique
Cellular Effects
The effects of 2-Methyl-3-nitroisonicotinic acid on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitochondrial function, leading to changes in oxidative stress levels and energy production . Additionally, this compound can impact the expression of genes involved in stress responses and metabolic regulation, thereby altering cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic flux and gene expression . For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting the enzyme’s function. Alternatively, it may act as an allosteric modulator, altering the enzyme’s conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and enhancing metabolic function . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. For example, it may participate in pathways related to oxidative stress and energy metabolism, influencing the levels of metabolites such as nicotinamide adenine dinucleotide phosphate and adenosine triphosphate . These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its accumulation and activity, affecting its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular function.
Propriétés
IUPAC Name |
2-methyl-3-nitropyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-6(9(12)13)5(7(10)11)2-3-8-4/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBWZXYDUSPFHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)



![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)





![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)

